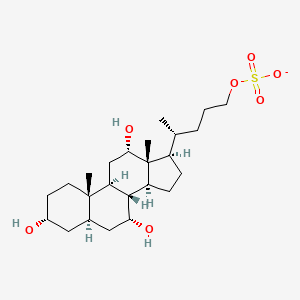![molecular formula C20H20N2O B1231357 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methyl-2-quinolinyl)phenyl]morpholine is a member of quinolines.
Scientific Research Applications
Scientific Research Applications of 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine
Chemical Synthesis and Reactions
- This compound and related compounds have been utilized in various chemical syntheses. For example, a study by Fathalla et al. (2002) explored a new domino-reaction for synthesizing certain quinazolin-4-amines and morpholine derivatives, demonstrating the compound's utility in producing complex chemical structures (Fathalla, Pazdera, & Marek, 2002).
Anticancer Properties
- Investigations into the anticancer applications of related quinolinyl compounds have shown promise. Desai et al. (2017) synthesized novel quinolin-2-one derivatives and tested them for in vitro anticancer activity, finding some compounds exhibited significant activity against certain cancer cell lines (Desai, Priolkar, Naik Karmali, Ambe, & Biradar, 2017).
Antimicrobial and Antifungal Effects
- Studies have also explored the antimicrobial and antifungal properties of quinolinyl morpholine derivatives. Panneerselvam et al. (2003) synthesized a series of 2-methyl-quinazolin-4(3H)-ones and found them to exhibit significant activity against various bacteria and fungi (Panneerselvam, Pradeepchandran, & Sridhar, 2003).
Potential Applications in Imaging and Diagnostics
- Compounds like this compound may have applications in medical imaging. Holt et al. (2006) synthesized a derivative for use in positron emission tomography, highlighting its potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Insecticidal Properties
- Singh et al. (2006) explored the insecticidal activities of certain quinazolinone derivatives, indicating potential applications of quinolinyl morpholine derivatives in pest control (Singh, Sharma, Srivastava, & Kumar, 2006).
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[4-(4-methylquinolin-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C20H20N2O/c1-15-14-20(21-19-5-3-2-4-18(15)19)16-6-8-17(9-7-16)22-10-12-23-13-11-22/h2-9,14H,10-13H2,1H3 |
InChI Key |
XGSZPPXEIDZEMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


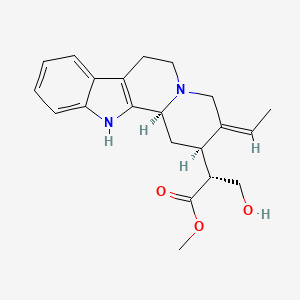

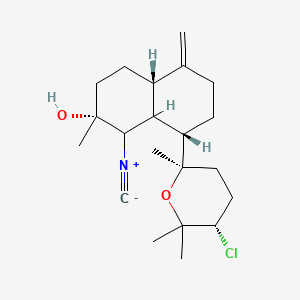
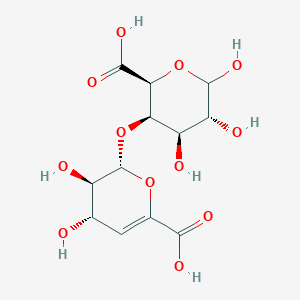
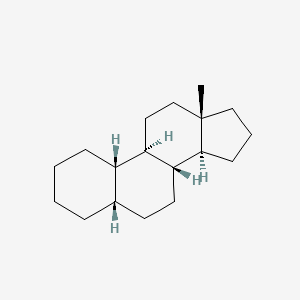
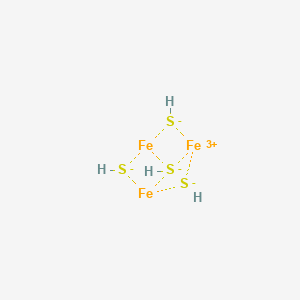

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)
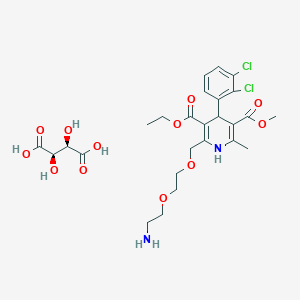
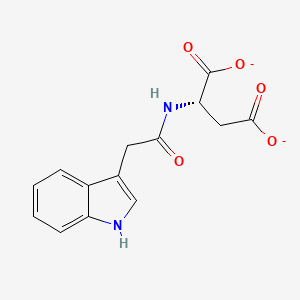
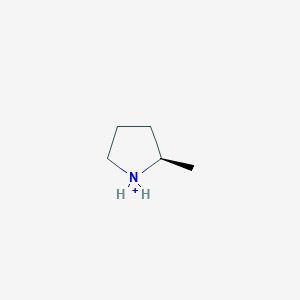
![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)
